2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Overview
Description
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the regulation of various signaling pathways. It has also been suggested that this compound improves insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific studies. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer and diabetes. It has also been shown to improve lipid metabolism and reduce lipid accumulation in the liver, which is beneficial for individuals with non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide in lab experiments is its potential as a therapeutic agent. It has shown promising results in various scientific studies, and its mechanism of action is still being investigated. Another advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies are needed to determine its toxicity and potential side effects in vivo.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, antidiabetic, and antibacterial activities. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potential as an antidiabetic agent by reducing blood glucose levels and improving insulin sensitivity. Additionally, it has exhibited antibacterial activity against various gram-positive and gram-negative bacteria.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(14-7-2-3-8-15(14)20)18-19-16(21)10-22-13-6-4-5-12(17)9-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZSGRAURZBDW-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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